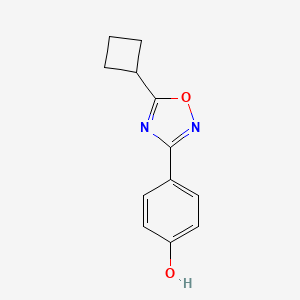
(2R,4R)-2-(Bromomethyl)-4-(3-fluorophenyl)oxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,4R)-2-(Bromomethyl)-4-(3-fluorophenyl)oxolane is a chiral compound that features a bromomethyl group and a fluorophenyl group attached to an oxolane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4R)-2-(Bromomethyl)-4-(3-fluorophenyl)oxolane typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluorobenzaldehyde and ®-glycidol.
Formation of Intermediate: The first step involves the reaction of 3-fluorobenzaldehyde with ®-glycidol under acidic conditions to form an intermediate compound.
Bromination: The intermediate is then subjected to bromination using a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromomethyl group.
Cyclization: The final step involves cyclization of the brominated intermediate to form the oxolane ring, yielding this compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(2R,4R)-2-(Bromomethyl)-4-(3-fluorophenyl)oxolane can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding oxirane or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields the corresponding azide derivative, while oxidation with m-CPBA forms an oxirane derivative.
Applications De Recherche Scientifique
(2R,4R)-2-(Bromomethyl)-4-(3-fluorophenyl)oxolane has several scientific research applications:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s unique structure makes it a valuable building block for designing new drugs with potential therapeutic effects.
Material Science: It can be used in the development of novel materials with specific properties, such as polymers and coatings.
Biological Studies: Researchers use this compound to study its interactions with biological targets and its potential as a bioactive molecule.
Mécanisme D'action
The mechanism of action of (2R,4R)-2-(Bromomethyl)-4-(3-fluorophenyl)oxolane involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The fluorophenyl group may enhance the compound’s binding affinity and selectivity for certain targets. The oxolane ring provides structural rigidity and stability, contributing to the compound’s overall bioactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2R,4R)-2-(Chloromethyl)-4-(3-fluorophenyl)oxolane
- (2R,4R)-2-(Bromomethyl)-4-(4-fluorophenyl)oxolane
- (2R,4R)-2-(Bromomethyl)-4-(3-chlorophenyl)oxolane
Uniqueness
(2R,4R)-2-(Bromomethyl)-4-(3-fluorophenyl)oxolane is unique due to the presence of both bromomethyl and fluorophenyl groups, which impart distinct reactivity and binding properties. The specific stereochemistry (2R,4R) also plays a crucial role in its interactions with molecular targets, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
2059908-01-7 |
|---|---|
Formule moléculaire |
C11H12BrFO |
Poids moléculaire |
259.11 g/mol |
Nom IUPAC |
(2R,4R)-2-(bromomethyl)-4-(3-fluorophenyl)oxolane |
InChI |
InChI=1S/C11H12BrFO/c12-6-11-5-9(7-14-11)8-2-1-3-10(13)4-8/h1-4,9,11H,5-7H2/t9-,11+/m0/s1 |
Clé InChI |
APMWYVLOGKEOHO-GXSJLCMTSA-N |
SMILES isomérique |
C1[C@@H](CO[C@H]1CBr)C2=CC(=CC=C2)F |
SMILES canonique |
C1C(COC1CBr)C2=CC(=CC=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[1-(Aminomethyl)cyclobutyl]-3-methoxycyclobutan-1-ol](/img/structure/B13188683.png)
![8-(3-Fluorophenyl)-6-azaspiro[3.4]octan-5-one](/img/structure/B13188690.png)
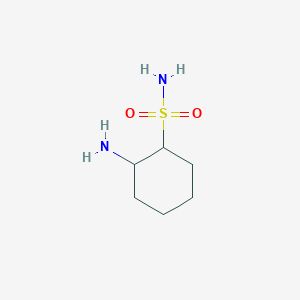

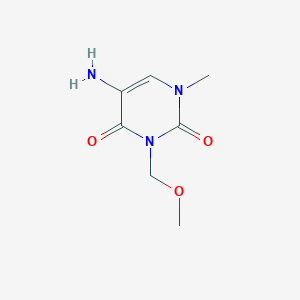
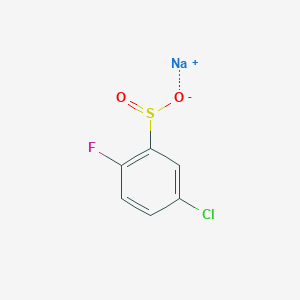
![methyl 4H,5H,6H,7H-thieno[3,2-c]pyridine-4-carboxylate](/img/structure/B13188713.png)
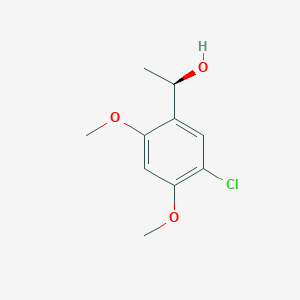

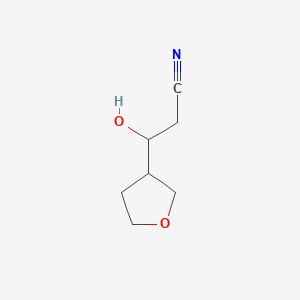
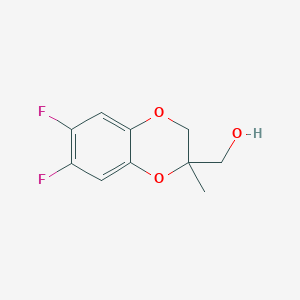
![2-{4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine](/img/structure/B13188753.png)
![3-(1-Ethoxyethyl)-5-{4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl}-1,2,4-oxadiazole](/img/structure/B13188758.png)
